molecular formula C14H14ClN5O B8432349 (6-Chloro-pyridin-3-yl)-(4-pyrimidin-2-yl-piperazin-1-yl)-methanone

(6-Chloro-pyridin-3-yl)-(4-pyrimidin-2-yl-piperazin-1-yl)-methanone

Cat. No.: B8432349
M. Wt: 303.75 g/mol
InChI Key: JPYXWVKMGYVIMM-UHFFFAOYSA-N
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Description

(6-Chloro-pyridin-3-yl)-(4-pyrimidin-2-yl-piperazin-1-yl)-methanone is a useful research compound. Its molecular formula is C14H14ClN5O and its molecular weight is 303.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

(6-chloropyridin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H14ClN5O/c15-12-3-2-11(10-18-12)13(21)19-6-8-20(9-7-19)14-16-4-1-5-17-14/h1-5,10H,6-9H2

InChI Key

JPYXWVKMGYVIMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of chloronicotinic acid (2.51 g, 15.9 mmol) in DMF (64 ml), EDO (4.57 g, 23.9 mmol) and HOBt (3.23 g, 23.9 mmol) were added. Hunig's base (19.3 ml, 111 mmol) was added and the reaction was allowed to stir for 5 minutes. After this induction period, piperazine (4.52 g, 19.1 mmol) was added and the reaction stirred at room temperature. After stirring for 72 hours, the reaction was diluted with ethyl acetate and water. The layers were separated, and the aqueous portion was extracted twice more with ethyl acetate. The combined organic layers were washed with water three times and once with brine, dried over MgSO4, filtered, and concentrated. The crude product was purified by silica gel chromatography using 20-25% acetone/hexanes, yielding the product (2.05 g, 42%) as a tan solid: 1H NMR (400 MHz, CDCl3) δ 8.49 (d, J=1.8 Hz, 1H), 8.34 (d, J=4.7 Hz, 2H), 7.77 (dd, J=8.2, 2.4 Hz, 1H), 7.43 (d, J=8.1 Hz, 1H), 6.57 (t, J=4.8 Hz, 1H), 3.89 (bs, 6H), 3.52 (bs, 2H); m/z calcd. for C14H14ClN5O: 303.08 found: (M+H)+304.1; HPLC retention time=1.822 min (gradient of solvent B-0 to 100%; wavelength 254 nm), purity=100%.
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step Two
Quantity
4.52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
42%

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